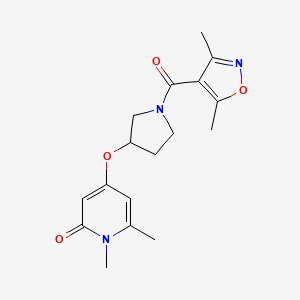

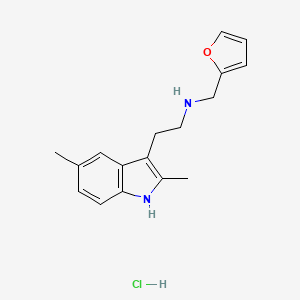

![molecular formula C19H16N2O B2699840 1-methyl-2-((naphthalen-1-yloxy)methyl)-1H-benzo[d]imidazole CAS No. 333746-97-7](/img/structure/B2699840.png)

1-methyl-2-((naphthalen-1-yloxy)methyl)-1H-benzo[d]imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzimidazole is a heterocyclic aromatic organic compound . This bicyclic compound consists of the fusion of benzene and imidazole . It’s a white solid that appears in the form of tabular crystals . The benzimidazole moiety is known to exhibit diverse pharmacological activities .

Synthesis Analysis

Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation . There are two classical methods for benzimidazole synthesis, i.e., coupling of 1,2-diaminobenzenes with carboxylic acids and of 1,2-diaminobenzenes with aldehydes and ketones .Molecular Structure Analysis

The molecular structure of a similar compound, 1-Methyl-2-phenylbenzimidazole, has been reported . The benzimidazole ring contains two nitrogen atoms with amphoteric nature, possessing both acidic and basic characteristics .Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry . The most prominent benzimidazole complex features N-ribosyl-dimethylbenzimidazole .Applications De Recherche Scientifique

Anticancer Potential

Research into benzimidazole derivatives, including structures similar to 1-Methyl-2-(naphthalen-1-yloxymethyl)benzimidazole, has highlighted their potential in anticancer applications. A study demonstrated the synthesis of benzimidazole compounds evaluated for their anticancer efficacy through in vitro screenings. These compounds, particularly one showing significant activity against breast cancer cell lines, underscore the promise of benzimidazole derivatives in cancer therapy (Salahuddin et al., 2014).

DNA Binding and Cytotoxicity

Another critical aspect of benzimidazole derivatives involves their DNA binding capacity and resultant cytotoxic effects. Research indicates these compounds can effectively bind to DNA through intercalation, demonstrating substantial cytotoxic effects against various cancer cell lines, including lung, breast, and cervical cancers. The potential for these substances to act as chemotherapeutic agents is significant, suggesting a promising avenue for drug development (Anup Paul et al., 2015).

Antimicrobial Activity

Benzimidazole derivatives also exhibit notable antimicrobial properties. A study involving naphthalen-1-ylmethyl substituted silver N-heterocyclic carbene complexes revealed high antibacterial and antifungal activities. These findings suggest the potential use of benzimidazole-based compounds in developing new antimicrobial agents, offering a possible solution to the growing problem of antibiotic resistance (Yetkin Gök et al., 2015).

Sensing and Detection Applications

Benzimidazole compounds have been explored for their utility in sensing applications. For instance, a naphthalene benzimidazole derivative demonstrated high selectivity and sensitivity towards Al(3+) ions in aqueous media. This specificity suggests the potential for these compounds to be developed into efficient sensors for environmental monitoring and industrial processes (K. Velmurugan et al., 2015).

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with cytochrome p450 enzymes, particularly lanosterol 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of sterols in fungi, making it a common target for antifungal drugs .

Mode of Action

Based on the activity of structurally similar compounds, it may interact with its target enzyme, potentially inhibiting its function . This interaction could lead to disruption of sterol biosynthesis, affecting the integrity and function of cellular membranes .

Biochemical Pathways

1-Methyl-2-((Naphthalen-1-Yloxy)Methyl)-1H-Benzo[D]Imidazole may affect the sterol biosynthesis pathway, given the potential target of this compound . Inhibition of lanosterol 14α-demethylase would prevent the conversion of lanosterol to ergosterol, a key component of fungal cell membranes . This could lead to an accumulation of toxic sterol intermediates and a deficiency of ergosterol, disrupting membrane function and integrity .

Result of Action

The molecular and cellular effects of this compound’s action would likely involve disruption of cell membrane function and integrity due to altered sterol composition . This could lead to leakage of cellular contents, impaired nutrient uptake, and ultimately, cell death .

Orientations Futures

Benzimidazole and its derivatives have been recognized as a promising pharmacophore in medicinal chemistry . They have been widely used in the pharmaceutical industry for drug discovery due to their special structural features and electron-rich environment . Future research may focus on the design of novel and potent benzimidazole-containing drugs .

Propriétés

IUPAC Name |

1-methyl-2-(naphthalen-1-yloxymethyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O/c1-21-17-11-5-4-10-16(17)20-19(21)13-22-18-12-6-8-14-7-2-3-9-15(14)18/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVSKIDNPPHJFOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1COC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2699757.png)

![3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-cyclopropylpyridazine](/img/structure/B2699758.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2699760.png)

![4-Prop-2-ynyl-N-[(2,3,5,6-tetrafluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B2699761.png)

![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}imidazolidin-2-one](/img/structure/B2699765.png)

![N-(2,4-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2699770.png)